molecular formula C7H11ClO2S B568822 Bicyclo[2.2.1]heptane-2-sulfonyl chloride CAS No. 89893-52-7

Bicyclo[2.2.1]heptane-2-sulfonyl chloride

Cat. No.: B568822
CAS No.: 89893-52-7
M. Wt: 194.673
InChI Key: LUQXFQXMGLMKEQ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO2S. It is also known as 2-Norbornanesulfonyl chloride. This compound is characterized by its bicyclic structure, which consists of a seven-membered ring system with a sulfonyl chloride functional group attached to the second carbon atom. It is commonly used in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[2.2.1]heptane-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of bicyclo[2.2.1]heptane-2-sulfonic acid with thionyl chloride (SOCl2). The reaction typically takes place under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine (Et3N) or pyridine to neutralize the hydrogen chloride (HCl) byproduct.

    Reduction Reactions: Conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

    Oxidation Reactions: Often performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.

    Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and bioactive compounds.

    Material Science: Utilized in the production of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the modification of biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in the formation of sulfonamides, the sulfonyl chloride group reacts with an amine to form a stable sulfonamide linkage.

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.

    Tosyl chloride (p-toluenesulfonyl chloride): An aromatic sulfonyl chloride with a methyl group on the benzene ring.

Uniqueness

The uniqueness of this compound lies in its bicyclic structure, which imparts specific steric and electronic properties. This makes it a valuable reagent in organic synthesis, particularly for reactions requiring a rigid and sterically hindered sulfonyl chloride group.

Properties

IUPAC Name

bicyclo[2.2.1]heptane-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQXFQXMGLMKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354351-70-4
Record name rac-(1R,2R,4S)-bicyclo[2.2.1]heptane-2-sulfonyl chloride
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